molecular formula C18H11F3N4O2 B11203736 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11203736
M. Wt: 372.3 g/mol
InChI Key: FLWQBALOQUVWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with two oxadiazole rings, a phenyl group, and a trifluoromethyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the oxadiazole rings.

Mechanism of Action

The mechanism of action of 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to its combination of two oxadiazole rings, a phenyl group, and a trifluoromethyl group. This unique structure imparts specific properties such as high thermal stability, resistance to degradation, and potential biological activities .

Properties

Molecular Formula

C18H11F3N4O2

Molecular Weight

372.3 g/mol

IUPAC Name

2-phenyl-5-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H11F3N4O2/c19-18(20,21)13-8-6-11(7-9-13)16-22-14(27-25-16)10-15-23-24-17(26-15)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

FLWQBALOQUVWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.